molecular formula C14H13NO2 B3143922 4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione CAS No. 53934-44-4

4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione

Cat. No.: B3143922
CAS No.: 53934-44-4
M. Wt: 227.26 g/mol
InChI Key: DOEILNRTQRZMLZ-UHFFFAOYSA-N
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Description

4’-(Dimethylamino)[1,1’-biphenyl]-2,5-dione is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a dimethylamino group attached to one of the phenyl rings and two ketone groups at the 2 and 5 positions of the biphenyl structure. It is known for its unique chemical properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Dimethylamino)[1,1’-biphenyl]-2,5-dione can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions . Another method involves the use of silver nanoparticles as catalysts to facilitate the reaction under mild conditions .

Industrial Production Methods

Industrial production of 4’-(Dimethylamino)[1,1’-biphenyl]-2,5-dione often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4’-(Dimethylamino)[1,1’-biphenyl]-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces alcohols.

Scientific Research Applications

4’-(Dimethylamino)[1,1’-biphenyl]-2,5-dione has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 4’-(Dimethylamino)[1,1’-biphenyl]-2,5-dione involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ketone groups can undergo nucleophilic addition reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Dimethylamino)[1,1’-biphenyl]-2,5-dione is unique due to its biphenyl structure combined with the presence of both dimethylamino and ketone groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]cyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-15(2)11-5-3-10(4-6-11)13-9-12(16)7-8-14(13)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEILNRTQRZMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565702
Record name 4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53934-44-4
Record name 4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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